REACTION_CXSMILES
|
[C:1]([OH:9])(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[N:4][CH:3]=1.C([N:12]([CH2:15][CH3:16])CC)C.ClC(OCC)=O.N[C:24]1([OH:30])[CH2:29]CC[CH2:26][CH2:25]1>O1CCCC1>[OH:30][CH:24]1[CH2:29][CH2:16][CH:15]([NH:12][C:1]([C:2]2[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=2)=[O:9])[CH2:26][CH2:25]1
|
Name
|
|
Quantity
|
2.14 g
|
Type
|
reactant
|
Smiles
|
C(C1=CN=CC=C1)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
1.88 g
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
NC1(CCCCC1)O
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-4 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The clear solution thus obtained
|
Type
|
CUSTOM
|
Details
|
did not go above 0° C
|
Type
|
CUSTOM
|
Details
|
to come to room temperature
|
Type
|
CUSTOM
|
Details
|
The precipitate which formed
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 28 mL of hot water
|
Type
|
CUSTOM
|
Details
|
recrystallized as 3.25 g (85%) of fine colorless needles melting at 208°-210° C.
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
OC1CCC(CC1)NC(=O)C=1C=NC=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |